1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one

DAPK3 Inhibitor Chemical Probe Synthesis Pyrazolopyrimidinone Intermediate

Researchers targeting the kinome often lack validated, synthetically versatile scaffolds with confirmed binding modes. This compound directly addresses that gap as the synthetic gateway to DAPK1/ZIPK probe HS38 (IC50 = 200 nM), with its ATP-mimetic pose resolved by co-crystallography (PDB: 5VJA). • C6 methyl group enables late-stage diversification via halogenation/nucleophilic substitution for targeted library synthesis. • Fragment-like MW (260.68 g/mol) meets FBDD criteria for direct screening or scaffold-hopping campaigns. • N1-(3-chlorophenyl) substituent is a critical affinity determinant; positional isomerism alters potency >100-fold in CDK congeneric series. Supplied with batch-specific QC; ships ambient globally.

Molecular Formula C12H9ClN4O
Molecular Weight 260.68 g/mol
CAS No. 1097095-35-6
Cat. No. B1489707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one
CAS1097095-35-6
Molecular FormulaC12H9ClN4O
Molecular Weight260.68 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1
InChIInChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18)
InChIKeyFGNFLLALMJCHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one: Chemical Identity & Sourcing


1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one (CAS 1097095-35-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class [1]. With a molecular formula of C12H9ClN4O and a molecular weight of 260.68 g/mol, it features a 3-chlorophenyl substituent at the N1 position and a methyl group at the C6 position on the core scaffold. This scaffold is a privileged structure in medicinal chemistry, widely explored for developing kinase inhibitors and phosphodiesterase modulators [2]. The compound is primarily distributed as a research-grade building block by vendors such as Enamine (Catalog No. EN300-54896) and AKSci, with typical purities of 95% [1].

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one: Substitution Specificity


Superficially similar pyrazolo[3,4-d]pyrimidin-4-ones cannot be interchanged without risking significant alterations in biological activity or synthetic utility. The N1-aryl and C6 substituents are critical determinants of target binding. For example, the closely related DAPK inhibitor HS38, which retains the N1-(3-chlorophenyl) group but replaces the 6-methyl with a thioether-propanamide, achieves potent and selective kinase inhibition (DAPK1 IC50 = 200 nM) [1]. In another series, moving the chlorine from the 3- to the 4-position on the phenyl ring, or replacing the 6-methyl with a hydrogen or bulkier group, led to >100-fold differences in CDK4 affinity in a congeneric series of 1-aryl-pyrazolo[3,4-d]pyrimidin-4-ones [2]. Therefore, 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one's specific substitution pattern directly dictates its interactions, making it a non-fungible chemical tool and a distinct synthetic intermediate.

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one: Comparative Procurement Evidence


DAPK/Pim Kinase Probe HS38 Synthetic Intermediate

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is a direct precursor to the potent and selective DAPK1/3 inhibitor HS38 by virtue of its C6-substitution pattern. HS38 (2-((1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide) preserves the N1-(3-chlorophenyl) group but features a thioether at C6, demonstrating the necessity of the 1-(3-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-one core [1]. Replacement of the 6-methyl with a hydrogen (as in the compound 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, CAS 650628-64-1) completely abolishes this synthetic pathway .

DAPK3 Inhibitor Chemical Probe Synthesis Pyrazolopyrimidinone Intermediate

Purity and Vendor Availability Benchmarking

The target compound is commercially available from multiple authorized vendors with certified purity specifications, critical for reproducible research. Enamine offers this compound (EN300-54896) with a purity of 95%, while Leyan (China) provides it at 98% purity [1]. This is notably higher than the minimal purity often reported for structurally similar, less common analogs like 5-(3-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which typically lacks certified purity documentation [2].

Chemical Procurement Purity Assay Building Block

Scaffold Conformation and Physicochemical Advantages

The pyrazolo[3,4-d]pyrimidin-4-one scaffold, specifically when substituted with a 3-chlorophenyl group at N1, occupies the ATP-binding pocket of kinases in a characteristic orientation confirmed by X-ray crystallography of the HS38-DAPK3 complex [1]. The 6-methyl group contributes to the compound's lipophilicity without introducing hydrogen bond donors, a balance that is favorable for cell permeability. In contrast, highly analogous scaffolds like 1-aryl-pyrazolo[3,4-d]pyrimidin-4-amines (e.g., 4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine) introduce additional polarity and alter the hinge-binding motif, often leading to reduced selectivity or potency in cross-kinase panels [2].

Kinase Inhibitor Scaffold Hopping Drug Design

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one: Evidence-Based Applications


DAPK/Pim Kinase Probe Synthesis for Hypertension

Researchers focused on vascular smooth muscle contractility and hypertension can prioritize this compound as the validated synthetic gateway to HS38 and its analogs. Co-crystal structures (PDB: 5VJA) confirm the core scaffold's binding mode, offering a rational starting point for designing novel DAPK3 or Pim kinase inhibitors [1].

Kinase Inhibitor Library Construction via C6 Diversification

For medicinal chemistry groups building targeted libraries against the kinome, this compound serves as a versatile late-stage diversification point. The C6 methyl group can be functionalized (e.g., via halogenation followed by nucleophilic substitution) to introduce a wide range of substituents, a strategy validated by the development of the potent PDE9 inhibitor WYQ-51 (IC50 = 28 nM) from a related scaffold [2].

Fragment-Based Drug Discovery Screening Cascades

With a molecular weight of only 260.68 g/mol and an established ATP-mimetic binding mode, this compound meets the physicochemical criteria for a fragment hit. It can be directly screened against kinase targets or used as a reference core in scaffold-hopping exercises to identify novel chemotypes with improved selectivity over related 1-aryl-pyrazolo[3,4-d]pyrimidines [3].

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